(R)-1-(3,5-dichloropyridin-4-yl)ethanol
Overview
Description
®-1-(3,5-dichloropyridin-4-yl)ethanol is a chiral compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and an ethanol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-dichloropyridin-4-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dichloropyridine.
Grignard Reaction: The 3,5-dichloropyridine is subjected to a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to introduce the ethanol group.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,5-dichloropyridin-4-yl)ethanol may involve:
Large-Scale Grignard Reaction: Scaling up the Grignard reaction to produce larger quantities of the intermediate.
Chiral Catalysis: Utilizing chiral catalysts to selectively produce the ®-enantiomer during the synthesis, thereby reducing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-dichloropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,5-dichloropyridine-4-carboxylic acid.
Reduction: Formation of 3,5-dichloropyridine-4-ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(3,5-dichloropyridin-4-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3,5-dichloropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group allows for hydrogen bonding interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,5-dichloropyridin-4-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
3,5-dichloropyridine: The parent compound without the ethanol group.
1-(3,5-dichloropyridin-4-yl)propanol: A similar compound with a propanol group instead of an ethanol group.
Uniqueness
®-1-(3,5-dichloropyridin-4-yl)ethanol is unique due to its chiral nature and the presence of both the pyridine ring and the ethanol group. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
(1R)-1-(3,5-dichloropyridin-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.